molecular formula C25H24N2O2 B11989007 N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide CAS No. 307953-51-1

N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide

Cat. No.: B11989007
CAS No.: 307953-51-1
M. Wt: 384.5 g/mol
InChI Key: JRMMWMZQRKWHKM-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes benzylamino, carbonyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between benzylamine and a suitable carbonyl compound, followed by the introduction of the methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or methylphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((Phenylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide
  • N-(1-((Benzylamino)carbonyl)-2-(3-methylphenyl)vinyl)-4-methylbenzamide
  • N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-3-methylbenzamide

Uniqueness

N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

307953-51-1

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-18-8-12-20(13-9-18)16-23(25(29)26-17-21-6-4-3-5-7-21)27-24(28)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16+

InChI Key

JRMMWMZQRKWHKM-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.